L-Serine benzyl ester benzenesulfonate (
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Overview
Description
Preparation Methods
L-Serine benzyl ester benzenesulfonate can be synthesized through the esterification of L-serine with benzyl alcohol in the presence of benzenesulfonic acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
L-Serine benzyl ester benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The benzyl ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Serine benzyl ester benzenesulfonate is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of L-Serine benzyl ester benzenesulfonate involves its role as a precursor in peptide synthesis. The ester group facilitates the formation of peptide bonds by acting as a leaving group during the reaction . The molecular targets and pathways involved include the activation of amino acids and the formation of peptide chains .
Comparison with Similar Compounds
L-Serine benzyl ester benzenesulfonate can be compared with other similar compounds such as:
L-Serine benzyl ester hydrochloride: Similar in structure but with a different counterion.
N-Cbz-L-serine benzyl ester: Contains a carbobenzyloxy (Cbz) protecting group.
L-Serine phenylmethyl ester hydrochloride: Another ester derivative of L-serine.
The uniqueness of L-Serine benzyl ester benzenesulfonate lies in its specific ester and sulfonate groups, which provide distinct reactivity and applications in peptide synthesis and other biochemical processes .
Properties
IUPAC Name |
benzenesulfonic acid;benzyl 2-amino-3-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKFQGHWMCPNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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